1-(3,4-Dimethylbenzyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-10-4-5-12(8-11(10)2)9-13-6-3-7-13/h4-5,8H,3,6-7,9H2,1-2H3 |
InChI Key |
HDMPPYUNJHHCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC2)C |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 3,4 Dimethylbenzyl Azetidine and Its Core Structure
Reactions at the Azetidine (B1206935) Nitrogen Center
The lone pair of electrons on the nitrogen atom of the azetidine ring in 1-(3,4-dimethylbenzyl)azetidine allows it to act as a nucleophile and a base. This reactivity is central to several key transformations.
Acylation and Sulfonylation
The nitrogen atom of this compound can readily undergo acylation and sulfonylation reactions. These reactions involve the formation of a new bond between the nitrogen and a carbonyl or sulfonyl group, respectively.
Acylation: The reaction of this compound with acyl halides, such as acetyl chloride, or acid anhydrides results in the formation of the corresponding N-acylazetidine. libretexts.orgyoutube.com This transformation is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amide is generally a stable compound. The acylation of the azetidine nitrogen can also serve to activate the ring towards nucleophilic ring-opening by introducing an electron-withdrawing group. libretexts.org
Sulfonylation: Similarly, this compound can be sulfonylated by reacting it with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction yields an N-sulfonylazetidine, a sulfonamide derivative. The synthesis of N-arenesulfonyl azetidines is a well-established method. nih.gov These derivatives are often crystalline solids and are useful in various synthetic applications.
| Reagent Type | Example Reagent | Product Type | General Reaction Conditions |
| Acyl Halide | Acetyl chloride | N-Acylazetidine | Presence of a base (e.g., triethylamine) |
| Acid Anhydride | Acetic anhydride | N-Acylazetidine | Often requires heating |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-Sulfonylazetidine | Presence of a base (e.g., pyridine) |
Quaternization and Salt Formation
As a tertiary amine, the nitrogen atom of this compound can be quaternized by reaction with alkyl halides. This process involves the alkylation of the nitrogen, leading to the formation of a quaternary ammonium (B1175870) salt, specifically an azetidinium salt. google.comgoogle.com For instance, reaction with methyl iodide would yield 1-(3,4-dimethylbenzyl)-1-methylazetidinium iodide.
The formation of these azetidinium salts is significant as it dramatically increases the reactivity of the azetidine ring towards nucleophilic attack. The positively charged nitrogen atom acts as a potent electron-withdrawing group, further activating the ring for cleavage. The synthesis of quaternary heterocyclic salts is a common transformation in organic chemistry. nih.govresearchgate.netnih.gov
| Alkylating Agent | Example | Product |
| Alkyl Halide | Methyl Iodide | 1-(3,4-Dimethylbenzyl)-1-methylazetidinium iodide |
| Benzyl (B1604629) Halide | Benzyl Bromide | 1-Benzyl-1-(3,4-dimethylbenzyl)azetidinium bromide |
Ring-Opening Reactions of the Azetidine Core
The considerable ring strain of the azetidine ring makes it susceptible to ring-opening reactions under various conditions. researchgate.net These reactions provide a pathway to a diverse array of functionalized acyclic amines.
Nucleophilic Ring-Opening Mechanisms
The azetidine ring of this compound can be opened by a variety of nucleophiles. The regioselectivity of this attack is influenced by the substitution pattern on the ring and the nature of the nucleophile. In the case of an unsubstituted azetidine core, the attack can occur at either of the two equivalent α-carbons.
For the reaction to proceed, the nitrogen atom often needs to be activated, typically through quaternization to form an azetidinium salt. researchgate.net This enhances the leaving group ability of the nitrogen. The ring-opening of azetidinium salts by nucleophiles generally proceeds via an SN2 mechanism, resulting in inversion of stereochemistry at the site of attack. A wide range of nucleophiles, including halides, cyanide, thiols, and amines, can be employed in these reactions.
A gold-catalyzed reaction of 2-alkynylazetidines with alcohols has been reported to proceed via a nucleophilic attack of the alcohol followed by ring-opening of the azetidine ring. acs.org This suggests that under specific catalytic conditions, even neutral nucleophiles can open the azetidine ring.
Acid-Catalyzed Ring Opening
In the presence of strong acids, the azetidine nitrogen of this compound can be protonated. This protonation activates the ring towards nucleophilic attack, similar to the effect of quaternization. The mechanism of acid-catalyzed ring-opening of epoxides, which is analogous to that of azetidines, involves protonation of the heteroatom followed by nucleophilic attack on one of the adjacent carbons. khanacademy.orglibretexts.orglibretexts.orgmasterorganicchemistry.com
The nucleophile in this case is often the conjugate base of the acid or the solvent itself. The reaction proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. Positive charge begins to build up on the more substituted carbon, but the nucleophile attacks before a full carbocation can form. libretexts.orglibretexts.org This results in the cleavage of a C-N bond and the formation of a γ-substituted amine.
Ring-Expansion Reactions for Heterocycle Synthesis
Azetidines can serve as valuable precursors for the synthesis of larger heterocyclic rings through ring-expansion reactions. These transformations often involve an initial functionalization of the azetidine followed by an intramolecular rearrangement.
One common strategy involves the thermal isomerization of 2-(iodomethyl)azetidine derivatives to form 3-iodopyrrolidines. rsc.orgscitechnol.com This process is believed to proceed through an aziridinium (B1262131) ion intermediate. Similarly, base-induced cyclization of (2-aminoalkyl)oxiranes can lead to 2-(hydroxymethyl)azetidines, which can then be further transformed. acs.orgconsensus.app
Furthermore, the reaction of aziridinium ylides with various reagents can lead to the formation of both piperidines and azetidines, highlighting the utility of small, strained nitrogen heterocycles in constructing larger ring systems. longdom.orgacs.org Ring expansion of azetidines can also be achieved through reactions with carbenes or arynes, leading to the formation of pyrrolidines, piperidines, and even larger benzofused N-heterocycles. researchgate.netnih.govrsc.org
| Starting Azetidine Derivative | Reaction Conditions | Expanded Heterocycle |
| 2-(Iodomethyl)azetidine | Thermal | 3-Iodopyrrolidine |
| Azetidine | Reaction with carbenes | Pyrrolidine (B122466) |
| Azetidine | Reaction with arynes | Benzofused N-heterocycles |
Functionalization of the Dimethylbenzyl Moiety
The 3,4-dimethylbenzyl group, an ortho-xylene derivative, is amenable to a variety of transformations that are characteristic of aromatic rings. These reactions primarily involve electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups onto the benzene (B151609) ring.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic compounds. nih.govmasterorganicchemistry.com In the case of the 3,4-dimethylbenzyl moiety of this compound, the two methyl groups on the aromatic ring are activating and ortho-, para-directing. organicchemistrytutor.comunizin.org This directing effect is a consequence of the electron-donating nature of the alkyl groups, which stabilize the carbocation intermediate (the arenium ion) formed during the substitution process. organicchemistrytutor.comwikipedia.org The azetidine ring, connected via a methylene (B1212753) bridge, also influences the reactivity of the aromatic ring. The nitrogen atom's lone pair can exert a complex electronic influence, however, its direct resonance effect is insulated by the methylene spacer. The primary influence of the N-benzyl substituent is expected to be weakly activating or deactivating depending on the reaction conditions, particularly the acidity which can lead to protonation of the nitrogen. sparkl.meyoutube.com
The substitution pattern on the 3,4-dimethylbenzyl group is therefore primarily governed by the two methyl groups. The available positions for electrophilic attack are C2, C5, and C6. The C2 and C5 positions are ortho to one methyl group and meta to the other, while the C6 position is ortho to the C-methyl group and para to the C4-methyl group. Steric hindrance from the adjacent substituents and the N-benzyl group can also play a role in determining the regioselectivity of the substitution.
Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. pharmdguru.comnih.govyoutube.com For 1,2-dimethylbenzene (o-xylene), a close model for the 3,4-dimethylbenzyl group, nitration yields a mixture of 3-nitro-1,2-dimethylbenzene and 4-nitro-1,2-dimethylbenzene. wikipedia.org The reaction proceeds via the formation of the nitronium ion (NO₂⁺) as the active electrophile. sparkl.meyoutube.com
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) is another common EAS reaction. This is typically carried out using the elemental halogen in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃. nih.gov The catalyst polarizes the halogen molecule, generating a more potent electrophile. For o-xylene, bromination primarily yields 4-bromo-1,2-dimethylbenzene.
Sulfonation: The introduction of a sulfonic acid group (–SO₃H) is achieved by treating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). youtube.comyoutube.comyoutube.com This reaction is reversible, which can be synthetically useful. youtube.com For o-xylene, sulfonation can lead to the formation of 3,4-dimethylbenzenesulfonic acid.
Friedel-Crafts Reactions: This class of reactions allows for the introduction of alkyl (alkylation) or acyl (acylation) groups. organicchemistrytutor.comyoutube.comyoutube.com Friedel-Crafts alkylation involves reacting the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. However, this reaction is prone to issues such as carbocation rearrangements and polyalkylation. youtube.com Friedel-Crafts acylation, which uses an acyl halide or anhydride, is generally more reliable as the product ketone is deactivated towards further reaction. organicchemistrytutor.comyoutube.com The resulting acyl group can be subsequently reduced to an alkyl group if desired. For o-xylene, acylation with acetyl chloride and AlCl₃ would be expected to yield primarily 4-acetyl-1,2-dimethylbenzene.
| Reaction | Reagents | Typical Products for 1,2-Dimethylbenzene (o-xylene) |
|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 3-Nitro-1,2-dimethylbenzene, 4-Nitro-1,2-dimethylbenzene |
| Halogenation (Bromination) | Br₂, FeBr₃ | 4-Bromo-1,2-dimethylbenzene |
| Sulfonation | SO₃, H₂SO₄ | 3,4-Dimethylbenzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-1,2-dimethylbenzene |
Transition Metal-Catalyzed Cross-Coupling on Aryl Halides
Aryl halides derived from this compound, for instance, through electrophilic halogenation, can serve as versatile precursors for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. These reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools in modern organic synthesis. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netnih.govrsc.org It is one of the most widely used cross-coupling methods due to the mild reaction conditions and the commercial availability and stability of many boronic acids. A bromo-substituted derivative of this compound could be coupled with various aryl or vinyl boronic acids to generate more complex structures.
Heck-Mizoroki Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.govyoutube.comyoutube.com This reaction is a powerful method for the synthesis of substituted alkenes. An aryl iodide or bromide derivative of this compound could be reacted with a variety of alkenes to introduce vinyl groups onto the aromatic ring.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.comyoutube.comyoutube.com This method provides a direct route to aryl-substituted alkynes.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgyoutube.comyoutube.comyoutube.comorganic-chemistry.org This provides a powerful method for the synthesis of arylamines. A halogenated this compound could be coupled with a wide range of primary or secondary amines.
| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid/Ester | Pd(0) catalyst, Base | C(aryl)-C(aryl/vinyl) |
| Heck-Mizoroki Reaction | Aryl Halide + Alkene | Pd(0) catalyst, Base | C(aryl)-C(vinyl) |
| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(aryl)-C(alkynyl) |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd(0) catalyst, Base | C(aryl)-N |
Strain-Driven Reactivity of Azetidines
The four-membered azetidine ring is characterized by significant ring strain, which is the primary driver for its unique reactivity. This strain facilitates a variety of ring-opening reactions that are not readily observed in larger, less strained heterocyclic systems like pyrrolidines or piperidines. The reactivity of the azetidine ring can often be triggered by the use of Lewis acids or by quaternization of the nitrogen atom, which further activates the ring towards nucleophilic attack. youtube.comorganic-chemistry.orggcwgandhinagar.comnih.govnih.govresearchgate.net
Ring-Opening Polymerization: N-benzylazetidines can undergo cationic ring-opening polymerization initiated by electrophiles. For example, 1-benzylazetidine (B3057175) has been shown to polymerize in the presence of cationic initiators like methyl tosylate or 3-hydroxy-1-propanesulfonic acid sultone. youtube.com This process leads to the formation of linear polymers with repeating aminoether units. The polymerization of benzoxazines, which also involves a ring-opening mechanism, can be catalyzed by Lewis acids such as tris(pentafluorophenyl)borane. youtube.comnih.gov
Ring Expansion: The azetidine ring can be expanded to form larger heterocycles. For instance, treatment of an azetidine with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion to form a pyrrolidine via a sparkl.mewikipedia.org-Stevens rearrangement. organicchemistrytutor.comsparkl.mewikipedia.org Biocatalytic methods using engineered enzymes have also been developed for the enantioselective ring expansion of aziridines to azetidines, highlighting the synthetic utility of ring expansion strategies. organicchemistrytutor.comwikipedia.orgsparkl.meyoutube.comwikipedia.org
Reactions with Organometallic Reagents: The reaction of azetidines with organometallic reagents can lead to ring-opened products. While Grignard reagents can react with acid chlorides and esters to give tertiary alcohols, their reaction with strained rings like azetidines can be more complex. youtube.comyoutube.com The outcome is often dependent on the specific substrates and reaction conditions.
Lewis Acid-Mediated Reactions: Lewis acids can coordinate to the nitrogen atom of the azetidine ring, activating it towards nucleophilic attack and ring-opening. youtube.comorganic-chemistry.orggcwgandhinagar.comnih.govresearchgate.net For example, B(C₆F₅)₃ has been used as a catalyst for the reductive ring-opening of aziridines, a related strained heterocycle. organic-chemistry.org Similarly, Lewis acids can promote the reaction of azetidines with various nucleophiles, leading to functionalized amine derivatives.
| Reaction Type | Description | Typical Conditions/Reagents |
|---|---|---|
| Ring-Opening Polymerization | Formation of linear polymers from the cyclic monomer. | Cationic initiators (e.g., methyl tosylate), Lewis acids. youtube.comyoutube.comnih.gov |
| Ring Expansion | Conversion of the four-membered ring to a five-membered ring. | Diazo compounds with Cu catalyst, biocatalysts. organicchemistrytutor.comwikipedia.orgsparkl.meyoutube.comwikipedia.org |
| Nucleophilic Ring-Opening | Attack by a nucleophile leading to cleavage of a C-N bond. | Lewis acids, strong nucleophiles. youtube.comorganic-chemistry.orggcwgandhinagar.comnih.govresearchgate.net |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Azetidine Scaffolds
Influence of Azetidine (B1206935) Ring Substitution on Molecular Conformation
The conformation of the azetidine ring, a four-membered heterocycle, is significantly influenced by the nature and position of its substituents. Unlike the more flexible five- and six-membered rings, the azetidine ring exists in a delicate balance between a planar and a puckered conformation. capes.gov.brnih.gov This puckering is a critical determinant of how the substituents are oriented in three-dimensional space, which in turn affects the molecule's ability to bind to its biological target.
Studies have shown that for N-alkyl substituted azetidines, the trans isomer often exhibits spectral characteristics consistent with a planar or nearly planar ring. In contrast, the cis isomer tends to favor a puckered conformation where the major substituents at positions C-2 and C-4 adopt an equatorial-like orientation to minimize steric hindrance. capes.gov.br Computational studies on L-azetidine-2-carboxylic acid (a proline analog) have further elucidated that the four-membered ring can adopt either a puckered structure depending on the backbone conformation, a consequence of its less puckered natural state compared to proline. nih.gov
The introduction of specific atoms, such as fluorine, can also exert a strong influence on the ring pucker. This is attributed to interactions like the C–F···N+ charge–dipole interaction, which can stabilize a particular puckered conformation. researchgate.net The degree of ring pucker, often quantified by dihedral angles, is a key parameter in understanding the conformational preferences of substituted azetidines.
| Compound/Substitution Pattern | Observed/Predicted Conformation | Key Influencing Factors | Reference |
|---|---|---|---|
| cis-1-cyclohexyl-2-carbomethoxy-4-methylazetidine | Puckered ring, major substituents equatorial | Minimization of steric hindrance between cis-substituents | capes.gov.br |
| trans-1-cyclohexyl-2-carbomethoxy-4-methylazetidine | Planar or nearly planar ring | Reduced steric strain in the trans configuration | capes.gov.br |
| L-azetidine-2-carboxylic acid dipeptide | Can adopt either puckered structure | Dependent on the peptide backbone conformation (φ, ψ angles) | nih.gov |
| Fluorinated azetidines | Pronounced ring pucker | Stabilizing C–F···N+ charge–dipole interactions | researchgate.net |
Impact of Substituent Modifications on Molecular Interactions and Chemical Properties
For instance, in a series of 2,4-cis-disubstituted amino azetidines used as ligands in copper-catalyzed reactions, the electronic nature of the substituent on the phenyl ring at the 2-position significantly affected the reaction's efficiency and enantioselectivity. nih.gov Electron-withdrawing groups like 4-chloro led to better enantiomeric excess compared to electron-donating groups or sterically bulky groups. nih.gov This highlights how subtle electronic modifications can tune the catalytic activity of the azetidine-based ligand.
In another example concerning neurokinin-2 (NK2) antagonists, replacing a metabolically vulnerable N-methylamide with a more stable six-membered lactam ring, and further optimizing by introducing 3-substituted azetidines, led to compounds with increased metabolic stability. researchgate.net The N-lactam substituent's nature was also crucial; modifying it to reduce lipophilicity, for example by incorporating a cyclopropylmethyl group, helped to attenuate P-450 metabolism. researchgate.net
Furthermore, the stability of the azetidine ring itself can be influenced by its N-substituent. N-aryl azetidines linked to certain heteroaryls can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov Understanding the electronic properties of the aryl substituent is key to designing stable analogues. For example, linking the azetidine nitrogen to conjugated heteroaryls can enhance chemical stability. nih.gov
| Compound Series | Substituent Modification | Observed Impact | Reference |
|---|---|---|---|
| 2,4-cis-disubstituted amino azetidines | 4-chloro-phenyl vs. 4-nitro-phenyl at R2 | Improved enantiomeric excess (47% vs. 25%) in Henry reactions | nih.gov |
| Neurokinin-2 (NK2) antagonists | Replacement of N-benzyl with N-cyclopropylmethyl | Reduced lipophilicity and increased metabolic stability (T1/2 >120 min) | researchgate.net |
| N-linked heteroaryl azetidines | Linkage to a conjugated heteroaryl (e.g., pyridine) | Enhanced chemical stability, preventing intramolecular ring-opening | nih.gov |
| Fluorinated N-heterocycles | Incorporation of a C-F bond | Can dramatically alter physical and chemical properties through stereoelectronic effects | researchgate.net |
Design of Azetidine-Based Scaffolds for Chemical Libraries
The unique structural properties of the azetidine ring make it an attractive core for the design of chemical libraries aimed at discovering new lead compounds. nih.govacs.orgnih.govbroadinstitute.org Diversity-oriented synthesis (DOS) strategies have been employed to generate a wide variety of fused, bridged, and spirocyclic ring systems from a densely functionalized azetidine core. nih.govresearchgate.net
A key approach involves starting with a versatile azetidine template that can be elaborated through various chemical reactions. For example, a trisubstituted azetidine core can be synthesized and then subjected to functional group pairing reactions to generate skeletal diversity. acs.org This allows for the creation of libraries of compounds with diverse three-dimensional shapes, which is crucial for exploring new chemical space and identifying hits in high-throughput screening campaigns.
When designing these libraries, especially for targets within the central nervous system (CNS), key physicochemical properties are considered at the design stage. nih.gov Parameters such as molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds are calculated and filtered to ensure the resulting molecules have properties conducive to blood-brain barrier penetration. nih.govacs.org The synthesis of a 1,976-membered library of spirocyclic azetidines, for instance, was guided by these principles to generate lead-like molecules for CNS targets. nih.govnih.govbroadinstitute.org
| Scaffold Type | Synthetic Precursor | Key Reaction for Diversification | Intended Application | Reference |
|---|---|---|---|---|
| Spirocyclic azetidines | Trisubstituted 2-cyano azetidines | Solid-phase synthesis with multiple building blocks | CNS-focused lead-like libraries | nih.govresearchgate.net |
| Azetidine-fused 8-membered rings | N-allylated azetidines | Ring-closing metathesis | Accessing novel skeletal diversity | nih.govacs.org |
| Fused [4.2.0] azetidine ring systems | Functionalized azetidine intermediates | Intramolecular cyclization reactions | Generation of structurally unique molecular frameworks | researchgate.net |
Stereo/Structure-Activity Relationships (SSAR) in Azetidine-Containing Compounds
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and this is particularly true for rigid scaffolds like azetidine. The precise three-dimensional arrangement of atoms in a molecule dictates its ability to fit into and interact with a specific binding site on a biological target. The study of how the stereochemistry of a molecule affects its activity is known as Stereo/Structure-Activity Relationship (SSAR).
The synthesis of azetidines in their enantioenriched form has been a challenge, which historically limited their use in drug discovery. acs.org However, advances in asymmetric synthesis have made it possible to access specific stereoisomers of azetidine-containing compounds, enabling detailed SSAR studies. researchgate.net
A clear example of SSAR can be seen in studies of enzyme inhibitors, where different stereoisomers of the same molecule can exhibit vastly different inhibitory potencies. For example, in a study of tetrahydrolipstatin (THL) and its seven other stereoisomers as inhibitors of porcine pancreatic lipase, the IC50 values ranged dramatically from 4.0 nM for the natural THL to 930 nM for a diastereomer with inverted stereocenters at three positions. figshare.com Even the enantiomer of THL was significantly less active (77 nM), demonstrating the critical importance of the precise stereochemical configuration for potent biological activity. figshare.com
In the context of azetidine scaffolds for chemical libraries, synthetic routes are often designed to produce specific stereoisomers. For instance, the synthesis of trisubstituted azetidines can be controlled to yield specific diastereomers, which are then carried forward to generate libraries of stereochemically defined compounds. researchgate.net This allows for a more precise probing of the biological target's chiral recognition sites.
| Compound | Stereochemistry | Biological Activity (IC50) | Target | Reference |
|---|---|---|---|---|
| Tetrahydrolipstatin (THL) | Natural configuration | 4.0 nM | Porcine Pancreatic Lipase | figshare.com |
| enantio-THL | Enantiomer of THL | 77 nM | Porcine Pancreatic Lipase | figshare.com |
| THL diastereomer | Inverted stereocenters at 2,3,2' positions | 930 nM | Porcine Pancreatic Lipase | figshare.com |
| Other THL diastereomers | Various other stereoconfigurations | 8.0 to 20 nM | Porcine Pancreatic Lipase | figshare.com |
Computational Chemistry and Theoretical Studies of Azetidine Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and predicting the reactivity of molecules like 1-(3,4-Dimethylbenzyl)azetidine. researchgate.netcuny.edu These methods allow for the calculation of various molecular properties that govern chemical behavior.
Detailed Research Findings: The electronic properties of azetidine (B1206935) derivatives are of significant interest. Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. epstem.net A smaller gap generally implies higher reactivity. For this compound, the electron-donating nature of the dimethylbenzyl group is expected to influence the electron density on the azetidine nitrogen, modulating its nucleophilicity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the case of this compound, the MEP would likely show a region of negative potential around the nitrogen atom, confirming its role as a nucleophilic center and a site for protonation or interaction with electrophiles. Conversely, positive potential regions would be associated with the hydrogen atoms.
Global reactivity descriptors, derived from the conceptual DFT framework, can quantify the reactivity. cuny.edu These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are instrumental in predicting how the molecule will behave in various chemical reactions. For instance, a study on other heterocyclic compounds used these descriptors to understand reaction progress and electron density transfer. cuny.edu
Interactive Data Table: Predicted Electronic Properties of this compound Note: The following data are hypothetical values based on typical results from DFT (B3LYP/6-31G(d,p)) calculations for similar aromatic and heterocyclic compounds, as specific experimental or calculated data for this compound is not available in the cited literature. These values serve as illustrative examples of the data obtained from such computational studies.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and kinetic stability. |
| Electronegativity (χ) | 3.65 eV | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | 2.85 eV | Indicates resistance to change in electron distribution. |
Molecular Modeling and Conformational Analysis of Azetidine Rings
The four-membered azetidine ring is not planar but exists in a puckered conformation to alleviate ring strain. nih.gov Molecular modeling and conformational analysis are essential to understand the three-dimensional structure of this compound and how the bulky N-substituent influences the ring's geometry.
Detailed Research Findings: The azetidine ring typically adopts a puckered structure, and the degree of puckering can be influenced by substituents. researchgate.net For this compound, the large benzyl (B1604629) group attached to the nitrogen atom will have a significant steric influence on the ring's preferred conformation. Computational methods can be used to calculate the potential energy surface for ring puckering, identifying the most stable conformers and the energy barriers for interconversion.
Studies on analogous proline derivatives show that the ring structure can adopt different puckered forms depending on the environment and substitution. nih.gov For an N-substituted azetidine, the substituent can occupy either an equatorial or an axial position relative to the ring. The large 3,4-dimethylbenzyl group would likely favor an equatorial position to minimize steric clashes with the ring's hydrogen atoms. This conformational preference can have significant implications for the molecule's biological activity and interaction with other molecules. Computational studies on fluorinated azetidines have demonstrated that even subtle electronic effects, like a C-F···N+ charge-dipole interaction, can influence the ring pucker, highlighting the sensitivity of the azetidine conformation. researchgate.net
Interactive Data Table: Hypothetical Conformational Data for this compound Note: This table presents hypothetical geometric parameters for a plausible low-energy puckered conformation of the azetidine ring in this compound, as would be determined by computational modeling.
| Geometric Parameter | Predicted Value | Description |
| Ring Puckering Angle (φ) | ~25° | The angle defining the deviation from planarity. |
| N-C-C-C Dihedral Angle | ~20° | Torsion angle illustrating the ring's pucker. |
| C-N-C-C Dihedral Angle | ~-20° | Torsion angle illustrating the ring's pucker. |
| Substituent Orientation | Equatorial | The preferred, lower energy position for the benzyl group. |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed energetic profiles of reaction pathways. rsc.org For the synthesis of azetidines like this compound, these methods can clarify transition states and intermediates, explaining regioselectivity and stereoselectivity.
Detailed Research Findings: The synthesis of azetidines often involves complex reaction pathways. For example, the copper-catalyzed photoinduced radical cyclization of ynamides to form azetidines has been studied using DFT calculations. nih.gov These studies were crucial in explaining the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway. The calculations revealed that the 4-exo-dig process is kinetically favored. nih.gov
Similarly, computational models have been developed to predict the success of photocatalyzed reactions for azetidine synthesis. mit.edumit.edu These models consider factors like the frontier orbital energy match between the reactants (e.g., an alkene and an oxime) and the transition state energy. acs.org By applying such computational methods to the potential synthesis of this compound, one could prescreen suitable starting materials and reaction conditions to optimize the yield and selectivity, thereby avoiding a purely trial-and-error experimental approach. mit.edu Computational studies can also shed light on the mechanisms of ring-opening reactions, a key aspect of azetidine reactivity driven by the release of ring strain. rsc.org
Prediction of Spectroscopic Signatures
Computational methods can accurately predict various spectroscopic data, such as NMR and IR spectra. This is particularly useful for confirming the structure of newly synthesized compounds like this compound and for interpreting experimental spectra.
Detailed Research Findings: The prediction of NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. epstem.net By calculating the magnetic shielding tensors for each nucleus in the molecule, one can obtain theoretical ¹H and ¹³C NMR chemical shifts that are often in good agreement with experimental values, especially when a reference standard like tetramethylsilane (B1202638) (TMS) is also calculated at the same level of theory. epstem.netresearchgate.net
Similarly, vibrational frequencies for IR spectroscopy can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. epstem.net These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and basis set limitations, can be used to assign the absorption bands in an experimental IR spectrum. For this compound, this would allow for the identification of characteristic vibrations, such as the C-N stretching of the azetidine ring, the C-H stretches of the aromatic ring, and the various bending modes.
Interactive Data Table: Hypothetical Predicted Spectroscopic Data for this compound Note: The following spectroscopic data are illustrative predictions based on computational methods (DFT/GIAO). Actual experimental values may vary.
| Spectrum | Predicted Peak/Shift | Assignment |
| ¹H NMR (δ, ppm) | ~7.0-7.2 | Aromatic protons on the dimethylbenzyl group |
| ¹H NMR (δ, ppm) | ~3.6 | Methylene (B1212753) protons (CH₂) of the benzyl group |
| ¹H NMR (δ, ppm) | ~3.2 | Azetidine ring protons (α to N) |
| ¹H NMR (δ, ppm) | ~2.2 | Azetidine ring proton (β to N) |
| ¹³C NMR (δ, ppm) | ~135-136 | Aromatic quaternary carbons (with methyl groups) |
| ¹³C NMR (δ, ppm) | ~128-130 | Aromatic CH carbons |
| ¹³C NMR (δ, ppm) | ~60 | Methylene carbon (CH₂) of the benzyl group |
| ¹³C NMR (δ, ppm) | ~55 | Azetidine ring carbons (α to N) |
| IR (cm⁻¹) | ~2950-3100 | C-H stretching (aromatic and aliphatic) |
| IR (cm⁻¹) | ~1500-1600 | C=C stretching (aromatic ring) |
| IR (cm⁻¹) | ~1100-1200 | C-N stretching (azetidine ring) |
In Silico Analysis for Guiding Compound Design
In silico methods are integral to modern drug discovery and materials science, enabling the rational design of new compounds with desired properties. nih.govresearchgate.net For a scaffold like this compound, computational analysis can guide the design of derivatives with enhanced biological activity or improved physicochemical properties.
Detailed Research Findings: The process of compound design often begins with creating a virtual library of derivatives based on a core scaffold. For this compound, this could involve modifying the substitution pattern on the aromatic ring or adding functional groups to the azetidine ring. These virtual compounds can then be subjected to computational screening.
Molecular docking is a key in silico technique used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. 117.244.107uomustansiriyah.edu.iq For instance, studies on other azetidine derivatives have used molecular docking to identify potential inhibitors of enzymes like human topoisomerase IIα. 117.244.107researchgate.net By identifying a relevant biological target, derivatives of this compound could be docked to predict their potential as therapeutic agents.
Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial in the early stages of drug design. nih.gov Models can predict properties like oral bioavailability, drug-likeness (e.g., adherence to Lipinski's rule of five), and potential toxicity, allowing researchers to prioritize the synthesis of compounds with the most promising profiles. 117.244.107researchgate.net This computational pre-screening saves significant time and resources in the development of new chemical entities. mit.edumit.edu
Applications of Azetidine Based Compounds in Chemical Research
Role as Synthetic Intermediates in Complex Molecule Synthesis
Azetidines are increasingly recognized as valuable building blocks, or synthons, for constructing more complex molecular architectures. researchgate.net Their ring strain can be harnessed to drive reactions, allowing for ring-opening or ring-expansion to create highly substituted acyclic amines or larger heterocyclic systems. rsc.org This makes them versatile intermediates for accessing a variety of other important molecular frameworks, such as piperidines, pyrroles, and pyrrolidines. rsc.org
The synthesis of azetidines themselves has seen significant advances, moving beyond traditional methods that were often inefficient. researchgate.net Modern techniques, including the intramolecular amination of organoboronates, palladium-catalyzed C-H amination, and various cycloaddition reactions, have made a wide array of substituted azetidines more accessible. rsc.orgorganic-chemistry.org This improved accessibility allows chemists to introduce the compact, three-dimensional azetidine (B1206935) scaffold into larger molecules, including natural products and pharmacologically active compounds. longdom.orgbham.ac.uk The functionalization of these intermediates can be achieved through methods like nucleophilic displacement or metal-catalyzed cross-couplings, further expanding their synthetic utility. researchgate.netbham.ac.uk
Development of Chemical Probes and Tools
Azetidine-based compounds have proven to be transformative in the development of chemical probes, particularly fluorescent dyes for biological imaging. A groundbreaking application involves substituting the traditional N,N-dialkylamino groups found in many fluorophores, such as rhodamines, with azetidine rings. youtube.com This seemingly simple modification leads to significant improvements in the photophysical properties of the dyes. nih.gov
This structural change enhances quantum yield and photostability while crucially preserving the cell permeability required for imaging inside living cells. youtube.comgoogle.com The azetidine ring restricts non-radiative decay pathways, making the resulting fluorophores brighter and more robust for advanced microscopy techniques. youtube.com This strategy has led to the creation of a diverse palette of "Janelia Fluor" (JF) dyes, which are instrumental tools for biological research. youtube.com Further, modifying the azetidine ring itself, for instance at the 3-position, allows for fine-tuning of the dye's fluorescent properties. nih.govnih.gov This principle has also been applied to create fluorescent purine (B94841) analogs, turning previously non-fluorescent nucleobases into highly emissive probes for studying nucleic acids. nih.govnih.gov
Utilization as Scaffolds for Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to create large libraries of structurally diverse molecules for high-throughput screening in drug and probe discovery. nih.gov The rigid, three-dimensional nature of the azetidine ring makes it an excellent scaffold for DOS. researchgate.net By starting with a common azetidine core and applying various chemical transformations, researchers can rapidly generate a multitude of unique molecular frameworks. nih.govacs.org
One notable success in this area is the creation of azetidine-based libraries focused on targeting the central nervous system (CNS). nih.govnih.govbroadinstitute.org Researchers have developed synthetic pathways to diversify a densely functionalized azetidine core, yielding a wide variety of fused, bridged, and spirocyclic ring systems. nih.govacs.org A solid-phase synthesis approach was used to produce a library containing nearly 2,000 unique spirocyclic azetidines. nih.govbroadinstitute.org Computational analysis and in-vitro testing confirmed that these compounds possess physicochemical properties ideal for CNS drug candidates. nih.govacs.org
| Scaffold Type | Description | Reference |
| Spirocyclic Azetidines | The azetidine ring is part of a spiro system, sharing one carbon atom with another ring. | nih.govacs.org |
| Fused Azetidines | The azetidine ring shares two adjacent atoms with another ring system. | nih.gov |
| Bridged Azetidines | The azetidine ring is part of a bicyclic system where the rings are joined by a bridge of one or more atoms. | nih.gov |
| Azetidine-fused 8-membered rings | An eight-membered ring is formed using ring-closing metathesis involving a substituent on the azetidine core. | nih.gov |
Ligands in Asymmetric Catalysis
Chiral, enantiomerically pure azetidine derivatives have emerged as highly effective ligands and organocatalysts for asymmetric synthesis. researchgate.netbirmingham.ac.uk Asymmetric catalysis is a powerful strategy to control the three-dimensional arrangement of atoms (stereochemistry) during a chemical reaction, which is critical in the synthesis of pharmaceuticals. The constrained, rigid structure of the azetidine ring provides a well-defined chiral environment around a metal center, enabling high levels of stereocontrol. bham.ac.ukresearchgate.net
Since the 1990s, azetidine-derived ligands have been successfully used to induce asymmetry in a variety of important carbon-carbon bond-forming reactions. researchgate.netbirmingham.ac.uk These ligands are often employed in combination with metals like zinc, copper, and palladium to catalyze reactions with high enantioselectivity. rsc.orgresearchgate.netresearchgate.net The development of catalysts such as ProPhenol and AzePhenol, which incorporate azetidine moieties, highlights their importance in this field. birmingham.ac.uk
| Azetidine-Based Catalyst/Ligand | Reaction Type Catalyzed | Reference |
| N-substituted-azetidinyl(diphenylmethyl)methanols | Diethylzinc (B1219324) addition to aldehydes | researchgate.net |
| L-azetidine-2-carboxylic acid | Asymmetric α-amination of carbonyls | researchgate.net |
| Azetidine-derived dinuclear zinc complexes | Phospha-Michael additions | researchgate.net |
| Chiral C2-symmetric 2,4-disubstituted azetidines | Addition of diethylzinc to aldehydes | researchgate.net |
| General chiral azetidine-derived ligands | Friedel-Crafts alkylations, Henry reactions, Michael-type reactions | birmingham.ac.uk |
Building Blocks for Peptidomimetics and Unnatural Amino Acids
In medicinal chemistry, peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. Azetidines are excellent building blocks for creating peptidomimetics and unnatural amino acids. rsc.orgrsc.org
The incorporation of azetidine-based amino acids, such as L-azetidine-2-carboxylic acid, into a peptide chain introduces a conformational constraint. chemrxiv.org This rigidity can force the peptide into a specific three-dimensional shape, such as a γ-turn, which can be crucial for binding to a biological target. chemrxiv.org More recently, the 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element that greatly improves the efficiency of synthesizing small cyclic peptides. researchgate.netnih.gov These cyclic peptides show improved stability towards proteases compared to their non-azetidine-containing counterparts. researchgate.netnih.gov The development of synthetic routes to various functionalized azetidine amino acid derivatives continues to expand the toolbox for peptide and protein engineering. chemrxiv.orgresearchgate.net
Exploration in Materials Science (e.g., Polymer Synthesis)
The ring strain inherent in azetidine derivatives makes them suitable monomers for ring-opening polymerization (ROP), a process used to create novel polymers. researchgate.netresearchgate.net Both cationic and anionic ROP methods have been developed for azetidines, leading to polymers with unique properties and applications. researchgate.netnsf.gov
The cationic ring-opening polymerization of unsubstituted azetidine yields branched poly(propylenimine) (PPI). osti.govacs.orgacs.org The properties of the resulting polymer, such as molecular weight and the degree of branching (the ratio of primary, secondary, and tertiary amines), can be controlled by adjusting reaction conditions like temperature, time, and the monomer-to-initiator ratio. osti.govacs.org These PPI polymers, when impregnated into porous silica, have shown promise as effective adsorbents for CO₂ capture. osti.govacs.orgresearchgate.net
More recently, the anionic ring-opening polymerization (AROP) of N-sulfonylated azetidines has been explored. nsf.govnih.gov This method can produce linear poly(trimethylenimine) with controlled molecular weights and low dispersity, a feat not easily achieved through other routes. nih.gov The ability to create both branched and linear polymers from azetidine monomers opens up new possibilities for designing advanced materials with tailored properties. nsf.govresearchgate.net
Future Directions and Emerging Research Avenues for Azetidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of azetidines has long been a challenge for organic chemists due to their strained nature. medwinpublishers.com However, recent years have seen the development of innovative and more sustainable methods to construct this valuable ring system. rsc.org Future research will undoubtedly focus on expanding this synthetic arsenal.
Key areas of development include:
C-H Amination: Palladium-catalyzed intramolecular C(sp³)-H amination has emerged as a powerful tool for the synthesis of functionalized azetidines. rsc.org This method allows for the direct conversion of readily available starting materials into the desired heterocyclic products, often with high regio- and stereoselectivity.
Photochemical Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to azetidines. rsc.orgnih.gov Recent advances using visible light photocatalysis have made this reaction more accessible and applicable to a wider range of substrates, overcoming previous limitations. nih.gov Computational modeling is also being used to predict the success of these reactions, moving away from a trial-and-error approach. mit.edu
Ring-Expansion and Ring-Contraction Strategies: The transformation of other heterocyclic systems, such as the ring expansion of aziridines or the contraction of pyrrolidines, provides alternative pathways to the azetidine (B1206935) core. organic-chemistry.orgmagtech.com.cn These methods can offer access to unique substitution patterns that are not easily achievable through traditional cyclization methods.
Green Chemistry Approaches: A growing emphasis is being placed on the development of environmentally friendly synthetic routes. This includes the use of greener solvents, such as cyclopentyl methyl ether (CPME), and the development of one-pot reactions that reduce waste and energy consumption. uniba.itresearchgate.net Microwave-assisted synthesis has also been shown to be an efficient method for the preparation of azetidine derivatives. organic-chemistry.org
For a compound like 1-(3,4-Dimethylbenzyl)azetidine, these novel methods could offer more efficient and sustainable synthetic pathways compared to traditional multi-step sequences.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic methodologies from batch to continuous flow processes is a major trend in modern chemistry, and azetidine synthesis is no exception. Flow chemistry offers several advantages, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. nih.govuniba.it
Recent work has demonstrated the successful generation and functionalization of lithiated azetidine intermediates in flow, allowing for their use at higher temperatures than in batch processing. uniba.itnih.govacs.org This opens up new possibilities for the rapid synthesis and diversification of azetidine scaffolds.
The integration of flow chemistry with automated synthesis platforms will enable the high-throughput synthesis of large libraries of azetidine derivatives for biological screening. nih.gov This will be crucial for exploring the structure-activity relationships of compounds like this compound and identifying new lead compounds for drug discovery. sciencedaily.com
Advanced Spectroscopic and Structural Characterization Techniques for Complex Azetidine Derivatives
As chemists synthesize increasingly complex azetidine derivatives, the need for advanced characterization techniques becomes paramount. While standard techniques like NMR and mass spectrometry remain essential, more sophisticated methods are required to unambiguously determine the three-dimensional structure of these molecules. medwinpublishers.com
Single-crystal X-ray diffraction is a powerful tool for determining the absolute and relative stereochemistry of chiral azetidines. nih.govacs.orgresearchgate.net This information is critical for understanding their biological activity and for the rational design of new catalysts and ligands.
Advanced NMR techniques , such as multidimensional correlation spectroscopy, can provide detailed information about the conformation and dynamics of the azetidine ring in solution. This is particularly important for understanding how these molecules interact with biological targets.
Computational modeling, in conjunction with experimental data, will play an increasingly important role in the structural elucidation of complex azetidine derivatives. mit.edu
Exploration of New Reactivity Modes for Azetidine Ring Manipulation
The inherent ring strain of azetidines can be harnessed to drive a variety of ring-opening and ring-functionalization reactions. rsc.orgrsc.orgresearchgate.net The exploration of new reactivity modes is a key area of future research that will unlock the full synthetic potential of this heterocycle.
Recent advances include:
Strain-Release Driven Reactions: The energy stored in the four-membered ring can be released to drive reactions that would otherwise be unfavorable. This has been exploited in the development of new methods for the synthesis of larger, more complex molecules starting from azetidine precursors. rsc.org
Nucleophilic Ring-Opening: The azetidinium ion, formed by N-alkylation or protonation of the azetidine nitrogen, is susceptible to nucleophilic attack, leading to the formation of functionalized linear amines. nih.gov This provides a versatile method for the synthesis of polysubstituted acyclic compounds.
Metal-Catalyzed Functionalization: The direct, metal-based functionalization of the azetidine ring is an emerging area of research. nih.govresearchgate.net This approach allows for the introduction of a wide range of substituents at specific positions on the ring, providing access to a diverse array of novel compounds.
These new reactivity modes will enable the transformation of simple azetidine building blocks, such as a potential precursor to this compound, into a wide range of more complex and valuable molecules.
Interdisciplinary Research Potential of Azetidine-Based Compounds
The unique properties of the azetidine ring make it an attractive scaffold for a wide range of applications, spanning from medicinal chemistry to materials science. rsc.orgrsc.orgnih.gov
Medicinal Chemistry: Azetidine-containing compounds have shown a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. medwinpublishers.comnih.govnih.gov The rigid, three-dimensional structure of the azetidine ring can be used to control the spatial orientation of pharmacophoric groups, leading to improved potency and selectivity. enamine.net Azetidines are also being explored as bioisosteres for other cyclic and acyclic motifs in drug design.
Asymmetric Catalysis: Chiral azetidine derivatives have been successfully employed as ligands in asymmetric catalysis, enabling the enantioselective synthesis of a variety of valuable compounds. nih.gov The rigid nature of the azetidine scaffold can lead to high levels of stereocontrol in these reactions.
Materials Science: The incorporation of azetidine units into polymers can impart unique properties, such as increased rigidity and thermal stability. rsc.org Azetidine-based energetic materials are also an area of active research. bohrium.com
The interdisciplinary potential of azetidine-based compounds is vast and will continue to be a major driver of research in this area. The exploration of derivatives like this compound within these diverse fields could lead to significant scientific breakthroughs.
Q & A
Q. What are the optimized synthetic routes for 1-(3,4-Dimethylbenzyl)azetidine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, starting with the functionalization of the azetidine core. A common approach includes:
- Step 1: Alkylation of azetidine with 3,4-dimethylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMSO at 60–80°C) to introduce the benzyl group.
- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Optimization: Scalability requires temperature control to minimize side reactions (e.g., ring-opening) and solvent selection (DMSO enhances reactivity but complicates purification). Yield improvements (65–80%) are achieved using continuous flow reactors for precise mixing and heat distribution .
Q. How is the structural integrity of this compound validated in synthetic batches?
Key analytical methods include:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl protons at δ 2.2–2.4 ppm; azetidine ring protons at δ 3.5–4.0 ppm) .
- X-ray Crystallography: Resolves stereochemistry and bond angles, critical for assessing strain in the four-membered azetidine ring .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., C₁₂H₁₇N⁺ requires m/z 175.1361) .
Q. What preliminary biological assays are recommended for screening this compound?
Initial screening focuses on:
- Enzyme Inhibition: Assays against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based methods).
- Cytotoxicity: MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to identify baseline toxicity (IC₅₀ > 50 μM suggests low cytotoxicity) .
- Solubility and Lipophilicity: Shake-flask method for logP measurement (predicted logD ~2.5–3.0) to assess bioavailability .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl vs. fluoro substituents) impact the compound’s bioactivity and pharmacokinetics?
- Methyl Groups: Enhance lipophilicity (logP increases by ~0.5 units compared to fluorine analogs) and metabolic stability (CYP450 resistance due to steric hindrance) .
- Fluorine Substitution: Introduces electronic effects (e.g., hydrogen-bonding with targets) but reduces plasma stability due to oxidative metabolism .
- Methodology: Parallel synthesis of analogs followed by comparative SAR analysis using molecular docking (e.g., AutoDock Vina) and pharmacokinetic profiling (e.g., microsomal stability assays) .
Q. How can contradictory data in biological activity across studies be resolved?
Contradictions often arise from:
- Substituent Positional Isomerism: For example, 3,4-dimethyl vs. 2,5-dimethyl analogs may show divergent enzyme affinities. Validate via co-crystallization studies (e.g., X-ray of ligand-target complexes) .
- Assay Conditions: Variations in buffer pH or ionic strength alter protonation states. Standardize protocols (e.g., PBS at pH 7.4) and use statistical tools (ANOVA with Tukey post-hoc test) to assess significance .
Q. What computational strategies predict the compound’s interaction with novel biological targets?
- Molecular Dynamics (MD) Simulations: Simulate binding to G-protein-coupled receptors (GPCRs) over 100 ns trajectories to identify stable binding poses .
- Pharmacophore Modeling: Define essential features (e.g., aromatic ring, basic nitrogen) using Schrödinger’s Phase and screen virtual libraries for similar motifs .
- ADMET Prediction: Tools like SwissADME estimate blood-brain barrier penetration (e.g., predicted CNS MPO score >4 suggests CNS activity) .
Q. How can in vivo efficacy and toxicity be systematically evaluated?
- Efficacy: Rodent models of inflammation (e.g., carrageenan-induced paw edema) with dose-ranging studies (1–50 mg/kg, oral gavage). Measure biomarkers (e.g., IL-6, TNF-α) via ELISA .
- Toxicity: Repeat-dose toxicity studies (28-day, OECD 407 guidelines) assessing hematological, hepatic, and renal parameters .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
